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molecular formula C11H16N2 B8710535 2-[1-(1-Pyrrolidinyl)ethyl]pyridine CAS No. 60032-60-2

2-[1-(1-Pyrrolidinyl)ethyl]pyridine

Cat. No. B8710535
M. Wt: 176.26 g/mol
InChI Key: BSLOVEUOGSDAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04879300

Procedure details

Ml 11.2 (0.1 moles) of 2-acetylpyridine (commercial product) and ml.16.5 (0.2 moles) of pyrrolidine were dissolved in ml.120 of dry methanol, and the solution was brought to pH 8 by adding HCl dissolved in methanol. Gr.9.4 (0.15 moles) of NaCNBH3 were added in small portions and the reaction mixture stirred 48 hours at room temperature. The mixture was brought to strongly basic pH by adding aqueous 20% NaOH, a small amount of insoluble filtered off, and the filtrate concentrated to small volume i.v. The residue was taken up in ether, the phases separated, and the aqueous layer extracted with ether. The combined ether solutions were washed with 20% aqueous Na OH, saturated aqueous NaCl and finally dried on NaOH pellets and evaporated to dryness i.v. 23 g. of red oil were obtained, and were chromatographed on 120 g. of silicagel, eluting with CH2Cl2 containing increasing amounts of metanol (0.5% to 8%). Gr 16 of oily product were obtained, sufficiently pure for the subsequent step.
[Compound]
Name
11.2
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ml.16.5
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)(=O)[CH3:2].[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.Cl.[BH3-]C#N.[Na+].[OH-].[Na+]>CO>[N:10]1([CH:1]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=2)[CH3:2])[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:3.4,5.6|

Inputs

Step One
Name
11.2
Quantity
0.1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Name
ml.16.5
Quantity
0.2 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.15 mol
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred 48 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
a small amount of insoluble filtered off, and the filtrate concentrated to small volume i.v
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ether
WASH
Type
WASH
Details
The combined ether solutions were washed with 20% aqueous Na OH, saturated aqueous NaCl
CUSTOM
Type
CUSTOM
Details
finally dried on NaOH pellets
CUSTOM
Type
CUSTOM
Details
evaporated to dryness i.v
CUSTOM
Type
CUSTOM
Details
of red oil were obtained
CUSTOM
Type
CUSTOM
Details
were chromatographed on 120 g
WASH
Type
WASH
Details
of silicagel, eluting with CH2Cl2 containing
TEMPERATURE
Type
TEMPERATURE
Details
increasing amounts of metanol (0.5% to 8%)
CUSTOM
Type
CUSTOM
Details
Gr 16 of oily product were obtained, sufficiently pure for the subsequent step

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
N1(CCCC1)C(C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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